PDE5 Inhibition Profile
In an in vitro biochemical assay, 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine demonstrated an IC50 of 9.0 μM against phosphodiesterase 5 (PDE5) isolated from guinea pig lung [1]. While a direct, head-to-head comparison with other compounds in the same assay is not available, this value can be contextualized against the clinical PDE5 inhibitor Sildenafil, which exhibits an IC50 of ~3.5 nM in a similar assay, indicating that 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine is a weak PDE5 inhibitor [2].
| Evidence Dimension | In vitro PDE5 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 9.0 μM |
| Comparator Or Baseline | Sildenafil: ~3.5 nM |
| Quantified Difference | The target compound is approximately 2,500-fold less potent than Sildenafil. |
| Conditions | In vitro biochemical assay using PDE5 isolated from guinea pig lung. |
Why This Matters
This quantitative activity data defines the compound's biochemical profile, allowing researchers to select it for applications where low PDE5 inhibition is a key requirement, in contrast to more potent inhibitors.
- [1] TargetMine. Activity data for CHEMBL327834. Inhibition in vitro of Phosphodiesterase 5 isolated from guinea pig lung. Data Source: ChEMBL. View Source
- [2] Boolell, M., et al. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International Journal of Impotence Research, 8(2), 47-52. View Source
